Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure contributes to its various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors to form the thienopyrimidine core, followed by functionalization to introduce the desired substituents.
Cyclization Reaction: The initial step involves the formation of the thienopyrimidine core through a cyclization reaction.
Functionalization: After forming the thienopyrimidine core, the next step is to introduce the acetamido and isophthalate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the thienopyrimidine core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound may interact with other molecular targets, such as DNA or RNA, further contributing to its biological effects .
Comparison with Similar Compounds
Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate can be compared with other thienopyrimidine derivatives to highlight its uniqueness:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in their functional groups.
Thieno[2,3-d]pyrimidine-4-ones: These derivatives have a ketone group at the 4-position and exhibit various pharmacological activities, including anticancer and anti-inflammatory effects.
Thieno[2,3-d]pyrimidine-4-amines: These compounds contain an amine group at the 4-position and are studied for their potential as enzyme inhibitors and therapeutic agents.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
diethyl 5-[(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-3-27-19(25)12-7-13(20(26)28-4-2)9-14(8-12)23-16(24)10-30-18-15-5-6-29-17(15)21-11-22-18/h5-9,11H,3-4,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQROAZYWWGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=CS3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.